What is Fluorogen binding modulator-1?
What is Fluorogen binding modulator-1?
An In-depth Technical Guide to Fluorogen Binding Modulator-1 (FBM-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogen Binding Modulator-1 (FBM-1), also identified as ML342 in the NIH Molecular Libraries Program, is a potent, small-molecule, nonfluorescent inhibitor of the interaction between Fluorogen Activating Proteins (FAPs) and their corresponding fluorogens.[1][2] FAPs are a class of biosensors, typically engineered from single-chain antibody fragments (scFvs), that bind to specific, otherwise non-fluorescent small molecules (fluorogens) and induce a significant increase in their fluorescence.[1][3] This technology is widely used in live-cell imaging to track the trafficking, localization, and quantification of tagged proteins, particularly on the cell surface.[1][4]
FBM-1 was discovered through a high-throughput screening campaign aimed at identifying modulators of G protein-coupled receptor (GPCR) trafficking.[1][5] It was found to interfere with the FAP-based assay by directly competing with the fluorogen for the binding site on the FAP, rather than affecting the GPCR itself.[1][2] This characteristic makes FBM-1 a valuable tool compound for validating FAP-based assays and as a negative control to distinguish true biological effects from assay artifacts.[5] Its high affinity and specific mechanism of action provide a means to modulate the FAP-fluorogen biosensor system externally.[2]
This technical guide provides a comprehensive overview of FBM-1, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action
FBM-1 functions as a competitive antagonist in the FAP-fluorogen binding pair.[2] The FAP technology relies on the specific, high-affinity binding of a fluorogen molecule to a genetically encoded FAP tag, which is fused to a protein of interest. This binding event restricts the rotational freedom of the fluorogen, causing it to become highly fluorescent.[3]
FBM-1, being a structural analog of the fluorogen, competes for the same binding pocket on the FAP.[1][2] By binding to the FAP, FBM-1 physically occludes the fluorogen, preventing the formation of the fluorescent FAP-fluorogen complex. This results in a dose-dependent decrease in the fluorescence signal. X-ray crystallography has confirmed that FBM-1 (ML342) and the fluorogen TO1-2p (sulfonated thiazole (B1198619) orange coupled to diethylene glycol diamine) bind to the same site on the FAP variant AM2.2.[1][2]
The following diagram illustrates the competitive inhibition mechanism:
Quantitative Data
The inhibitory potency of FBM-1 has been characterized through various assays, primarily focusing on its ability to block the fluorescence signal generated by the FAP-fluorogen interaction. The data is presented in terms of half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).
| Parameter | Assay System | FAP Variant | Value | Reference |
| -log EC50 | AM2.2-β2AR expressing cells | AM2.2 | 6.61 | [5] |
| EC50 | AM2.2-β2AR expressing cells | AM2.2 | ~245 nM | Calculated from[5] |
| -log EC50 | AM2.2-GPR32 expressing cells | AM2.2 | 6.37 | [5] |
| EC50 | AM2.2-GPR32 expressing cells | AM2.2 | ~427 nM | Calculated from[5] |
| IC50 | AM2.2-β2AR cells + 2.5 nM TO1-2p | AM2.2 | 3.5 nM | [2] |
| IC50 | AM2.2-β2AR cells + 25 nM TO1-2p | AM2.2 | 27.5 nM | [2] |
| IC50 | AM2.2-β2AR cells + 250 nM TO1-2p | AM2.2 | 269 nM | [2] |
| Kd (TO1-2p) | Cell surface AM2.2 tag | AM2.2 | ~2.3 nM | [2] |
Note: EC50 values are calculated from the provided -log EC50 values. The IC50 of a competitive inhibitor is dependent on the concentration of the competing ligand (in this case, the fluorogen TO1-2p). This is demonstrated by the increasing IC50 values of FBM-1 at higher concentrations of TO1-2p.
Experimental Protocols
The discovery and characterization of FBM-1 involved several key experimental procedures. Detailed methodologies are provided below.
High-Throughput Screening (HTS) for FAP-Fluorogen Inhibitors
FBM-1 was identified in a primary screen for β2-adrenergic receptor (β2AR) agonists that induce receptor internalization. The assay was designed to detect a decrease in cell surface fluorescence. FBM-1 was identified as a compound that caused a decrease in fluorescence by inhibiting the FAP-fluorogen interaction rather than by inducing receptor internalization.[5]
Protocol:
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Cell Preparation:
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Culture U937 cells stably expressing the FAP-tagged β2-adrenergic receptor (AM2.2-β2AR).
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On the day of the assay, spin down the cells, discard the supernatant, and resuspend in fresh RPMI 1640 full medium to a final density of 5 x 106 cells/mL.[5]
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-
Assay Plate Preparation:
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Using a liquid handler (e.g., Nanoquot or Microflo), add 5 µL of serum-free RPMI to columns 2-24 of a 384-well assay plate.
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Add 5 µL of RPMI full medium to column 1.
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-
Compound Addition:
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Add 100 nL of library compounds (including FBM-1) to the assay plates using a pin tool or acoustic dispenser to achieve the desired final concentration range.
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-
Cell Addition and Incubation:
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Add 3 µL of the prepared cell suspension to columns 1-22 of the assay plates.
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Shake the plates to mix and incubate at 37°C for 90 minutes.[5]
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-
Fluorogen Addition and Detection:
-
Add 3 µL of 650 nM TO1-2p fluorogen solution to all wells.
-
Immediately read the fluorescence intensity of the plates using a high-throughput flow cytometer (e.g., HyperCyt).[5]
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The following diagram outlines the HTS workflow:
Fluorogen Binding Competition Assay
This assay directly measures the ability of a compound to inhibit the binding of the fluorogen to the FAP tag on the cell surface.
Protocol:
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Cell Preparation:
-
Use cells expressing a FAP-tagged receptor (e.g., AM2.2-GPR32) that does not internalize under assay conditions to ensure the signal change is due to direct binding inhibition.
-
Prepare cells as described in the HTS protocol to a final density of 5 x 106 cells/mL.[5]
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-
Assay Plate and Compound Preparation:
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Prepare assay plates with serially diluted FBM-1 or other test compounds.
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-
Cell Addition and Incubation:
-
Add 3 µL of the cell suspension to the wells.
-
Incubate at 37°C for 90 minutes.[5]
-
-
Fluorogen Addition and Detection:
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Data Analysis:
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Plot the fluorescence intensity against the logarithm of the FBM-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Compound Reversibility Assay
This assay determines whether the inhibition by FBM-1 is reversible.
Protocol:
-
Cell and Compound Incubation:
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Resuspend AM2.2-GPR32 cells in serum-free RPMI medium to a final density of 5 x 105 cells/mL.
-
In two sets of tubes, add 99 µL of the cell suspension.
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To one set, add 1 µL of 100x FBM-1 in DMSO. To the other (control), add 1 µL of DMSO.
-
Incubate both sets at 37°C for 90 minutes.[5]
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-
Washing Step:
-
Take one set of the FBM-1 treated tubes. Centrifuge the cells, discard the supernatant, and wash the cell pellet with 500 µL of serum-free RPMI.
-
Centrifuge again, discard the supernatant, and resuspend the cells in 100 µL of fresh RPMI medium.[5]
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The other sets (untreated control and unwashed FBM-1 treated) are not washed.
-
-
Fluorogen Addition and Measurement:
-
Add TO1-2p (final concentration ~150 nM) to all tubes.
-
Immediately measure fluorescence by flow cytometry.[5]
-
-
Analysis:
-
Compare the fluorescence of the washed cells to the unwashed and control cells. Recovery of fluorescence in the washed sample indicates that the inhibitor is reversible.
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Conclusion
Fluorogen Binding Modulator-1 (FBM-1/ML342) is a well-characterized, high-affinity competitive inhibitor of the FAP-fluorogen interaction. Its specific mechanism of action makes it an indispensable tool for researchers utilizing FAP technology. By serving as a specific inhibitor, FBM-1 allows for the robust validation of FAP-based high-throughput screens and imaging experiments, ensuring that observed effects are due to the biological process under investigation and not an artifact of the reporting system. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for the effective application of FBM-1 in research and drug discovery settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogen-activating proteins: beyond classical fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
